(3-Cyclopropylthiophen-2-yl)methanol

Description

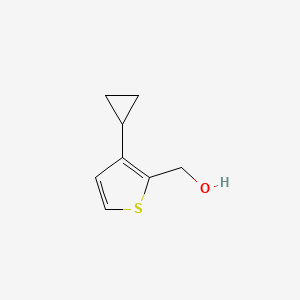

(3-Cyclopropylthiophen-2-yl)methanol is a thiophene derivative featuring a cyclopropyl substituent at the 3-position of the heteroaromatic ring and a hydroxymethyl (-CH₂OH) group at the 2-position. Thiophene-based compounds are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability or modulate intermolecular interactions, while the hydroxymethyl group provides a reactive site for further functionalization (e.g., esterification or oxidation).

Properties

IUPAC Name |

(3-cyclopropylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-5-8-7(3-4-10-8)6-1-2-6/h3-4,6,9H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCWIEKKJKFHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylthiophen-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a cyclopropyl-substituted thiophene precursor with a methanol group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylthiophen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .

Scientific Research Applications

(3-Cyclopropylthiophen-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of (3-Cyclopropylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the methanol group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis with structurally related compounds highlights the unique physicochemical and functional properties of (3-Cyclopropylthiophen-2-yl)methanol. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Solubility: The compound’s hydrophobicity (from cyclopropyl) contrasts sharply with hydrophilic analogs like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, which contains polar ethoxy chains .

Reactivity: The hydroxymethyl group in thiophene derivatives is less reactive toward nucleophilic substitution than alcohols in aliphatic systems (e.g., ethoxyethanol in ), favoring oxidation or protection strategies.

Biological Activity

(3-Cyclopropylthiophen-2-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a cyclopropyl group attached to a thiophene ring. The molecular formula is C10H11S, and it has a molecular weight of approximately 165.26 g/mol. Its structure is pivotal in determining its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects on Escherichia coli methionine aminopeptidase (MetAP), with an IC50 value of 13 µM against the Fe(II) form of MetAP . This suggests that it may serve as a lead structure for developing novel antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including MiaPaCa-2 and A673, which are known for their high glycolytic activity. The lead optimization efforts revealed that modifications to the cyclopropyl group could enhance cellular potency while maintaining biochemical activity .

The primary mechanism through which this compound exerts its biological effects appears to involve interaction with specific enzymes and receptors. For instance, its action on MetAP suggests that it interferes with protein synthesis pathways in bacteria, which is crucial for their growth and survival.

Target Enzymes

- Methionine Aminopeptidase (MetAP) : The compound selectively inhibits MetAP, which is essential for bacterial protein maturation .

- Lactate Dehydrogenase (LDH) : It has been implicated in inhibiting LDH in cancer cells, affecting their metabolic pathways and proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various thiophene derivatives, this compound was found to have superior antimicrobial activity against E. coli. The study highlighted its potential as a scaffold for antibiotic development .

Case Study 2: Anticancer Lead Optimization

A focused lead optimization study demonstrated that modifications to the cyclopropyl group could enhance the anticancer activity of related compounds. The optimized derivatives showed improved potency against cancer cell lines while retaining selectivity towards LDH inhibition .

Research Findings Summary Table

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Methionine Aminopeptidase (Fe II) | 13 | Antimicrobial |

| Optimized Derivative | Lactate Dehydrogenase | Varies | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.